ethyl 3-(acetylamino)-5,6-dimethoxy-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-(acetylamino)-5,6-dimethoxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes an indole core substituted with acetylamino and methoxy groups, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(acetylamino)-5,6-dimethoxy-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the acetylamino and methoxy groups. The process may involve:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst.
Acetylation: The acetylamino group is introduced by reacting the intermediate compound with acetic anhydride in the presence of a base like pyridine.
Esterification: The final step involves esterification with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(acetylamino)-5,6-dimethoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino or methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted indole derivatives.
Scientific Research Applications
Ethyl 3-(acetylamino)-5,6-dimethoxy-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-(acetylamino)-5,6-dimethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Ethyl 3-(acetylamino)-5,6-dimethoxy-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different functional groups and biological activities.
5-Methoxyindole-2-carboxylic acid: Similar structure but lacks the acetylamino group, leading to different chemical and biological properties.
N-Acetyltryptophan: Contains an acetylamino group but differs in the position and presence of other substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
IUPAC Name |
ethyl 3-acetamido-5,6-dimethoxy-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-5-22-15(19)14-13(16-8(2)18)9-6-11(20-3)12(21-4)7-10(9)17-14/h6-7,17H,5H2,1-4H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCODMAKOLOKKGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N1)OC)OC)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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